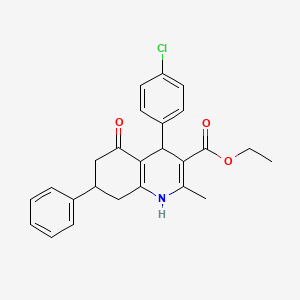![molecular formula C23H25N3O3 B5220362 2-(3,4-dimethoxyphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B5220362.png)
2-(3,4-dimethoxyphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dimethoxyphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline, also known as DMQ, is a synthetic compound that belongs to the quinoline family. It has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been found to exhibit a range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of 2-(3,4-dimethoxyphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline is not fully understood. However, it is believed to exert its biological effects by interacting with various cellular targets, including enzymes and receptors. 2-(3,4-dimethoxyphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline has been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. It has also been found to modulate the activity of certain neurotransmitter receptors in the brain, which may contribute to its potential therapeutic effects in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
2-(3,4-dimethoxyphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. 2-(3,4-dimethoxyphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline has also been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, 2-(3,4-dimethoxyphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline has been shown to modulate the activity of certain neurotransmitter receptors in the brain, which may contribute to its potential therapeutic effects in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(3,4-dimethoxyphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline is its potential for use in the development of new drugs for the treatment of cancer and neurodegenerative diseases. The compound has been found to exhibit a range of biological activities, which makes it a promising candidate for drug development. However, one of the main limitations of 2-(3,4-dimethoxyphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline is its complex synthesis process, which can make it difficult to obtain in large quantities for use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(3,4-dimethoxyphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline. One area of research is the development of new synthetic methods for the production of 2-(3,4-dimethoxyphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline, which could potentially make it more accessible for use in lab experiments. Another area of research is the identification of the cellular targets of 2-(3,4-dimethoxyphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline, which could provide insights into its mechanism of action and potential therapeutic applications. Additionally, further studies are needed to evaluate the safety and efficacy of 2-(3,4-dimethoxyphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline in clinical trials, which could pave the way for its use in the treatment of cancer and neurodegenerative diseases.
Synthesemethoden
The synthesis of 2-(3,4-dimethoxyphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline involves the reaction of 3,4-dimethoxyaniline with 4-methylpiperazine in the presence of a suitable acid catalyst. The resulting intermediate is then condensed with 2-chloro-4-formylquinoline to yield 2-(3,4-dimethoxyphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline. The synthesis of 2-(3,4-dimethoxyphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dimethoxyphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been found to exhibit a range of biological activities, including antitumor, antiviral, and anti-inflammatory effects. 2-(3,4-dimethoxyphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
[2-(3,4-dimethoxyphenyl)quinolin-4-yl]-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-25-10-12-26(13-11-25)23(27)18-15-20(24-19-7-5-4-6-17(18)19)16-8-9-21(28-2)22(14-16)29-3/h4-9,14-15H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODIPSPZWXQLOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3,4-Dimethoxyphenyl)-4-quinolyl](4-methylpiperazino)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![dimethyl 2-{[4-(4-methoxyphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5220291.png)
![N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-3-fluorobenzamide](/img/structure/B5220306.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[2-(2-oxo-1-piperidinyl)ethyl]benzamide](/img/structure/B5220315.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5220325.png)
![1-benzyl-N,N-dimethyl-5-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B5220331.png)
![6-amino-4-(2-hydroxy-5-nitrophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5220333.png)

![1-[4-(hexyloxy)phenyl]-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5220339.png)
![1-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5220341.png)


![N-ethyl-2,3-difluoro-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)benzamide](/img/structure/B5220379.png)
![methyl N-(5-chloro-2-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycinate](/img/structure/B5220384.png)
![4-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine](/img/structure/B5220396.png)